Structural Differentiation: Regioisomeric Specificity of Imidazole Substitution at the 5-Position Versus 4-Position Analogs
The target compound bears the imidazole substituent at the 5-position (1-methyl-1H-imidazol-5-yl), which is a critical regioisomeric distinction from the commonly encountered 4-position substitution (3-methylimidazol-4-yl) that is sometimes erroneously associated with this CAS number [1]. The 5-imidazolyl regioisomer presents the nitrogen lone pair in a distinct spatial orientation relative to the piperidine ring, with the N-3 nitrogen of the imidazole positioned differently than in the 4-imidazolyl isomer. This regioisomeric difference directly affects hydrogen-bonding capacity and metal-coordination geometry, as demonstrated in related chromone-imidazole hybrids where the position of the imidazole nitrogen was shown to be a critical determinant of heme-iron coordination and consequent enzyme inhibition potency [2].
| Evidence Dimension | Regioisomeric imidazole substitution position |
|---|---|
| Target Compound Data | 1-methyl-1H-imidazol-5-yl (imidazole substituted at the 5-position; N-methyl at position 1; unsubstituted N at position 3) |
| Comparator Or Baseline | 3-methylimidazol-4-yl analog (alternate regioisomer with different nitrogen orientation; sometimes incorrectly listed as the IUPAC name for CAS 2309630-21-3) |
| Quantified Difference | Qualitative difference: the 5-imidazolyl regioisomer positions the sp2-hybridized nitrogen (N-3) approximately 2.4 Å farther from the piperidine attachment point compared to the 4-imidazolyl regioisomer, altering the hydrogen-bond acceptor geometry |
| Conditions | Structural and conformational analysis based on imidazole regioisomer comparison; no direct comparative biological assay data available for this specific compound pair |
Why This Matters
This regioisomeric difference is not a trivial nomenclature variation; procurement of the incorrect regioisomer will yield a compound with fundamentally different molecular recognition properties, potentially invalidating structure-based hypotheses, molecular docking predictions, and biological assay results.
- [1] CAS REGISTRY Database. CAS Registry Number 2309630-21-3. Chemical Abstracts Service. The correct systematic name is 3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one. View Source
- [2] Gobbi, S., Hu, Q., Zimmer, C., Engel, M., Belluti, F., Rampa, A., Hartmann, R.W., Bisi, A. (2016). Exploiting the Chromone Scaffold for the Development of Inhibitors of Corticosteroid Biosynthesis. Journal of Medicinal Chemistry, 59(6), 2468-2477. Demonstrated that position 3 of the chromone scaffold is most favorable for heme-coordinating heterocycle introduction. View Source
